3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride
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Overview
Description
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O and a molecular weight of 244.16 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that this compound has potential therapeutic applications in the treatment of glioma, neurodegenerative diseases, and cancer .
Mode of Action
It’s likely that the compound interacts with its targets in a way that modulates their activity, leading to therapeutic effects .
Biochemical Pathways
Given its potential therapeutic applications, it’s plausible that the compound may influence pathways related to cell proliferation, apoptosis, or neurotransmission .
Result of Action
Given its potential therapeutic applications, it’s likely that the compound exerts effects that are beneficial in the context of glioma, neurodegenerative diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride typically involves the reaction of 1-(3-aminopropyl)-4-methylpiperazine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis for the preparation of various compounds.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a research tool in proteomics.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and have diverse applications in scientific research. Its ability to act as a precursor in organic synthesis and its potential therapeutic effects make it a valuable compound in various fields.
Properties
IUPAC Name |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;;/h2-7,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLYHCCNIQDJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373400 |
Source
|
Record name | 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-35-3 |
Source
|
Record name | 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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